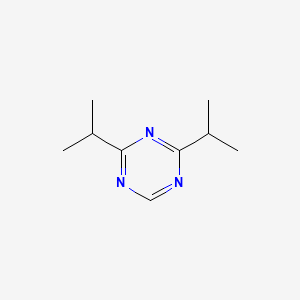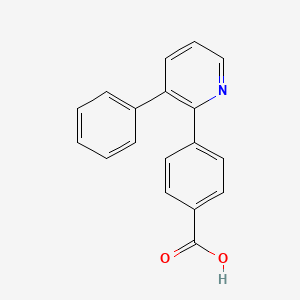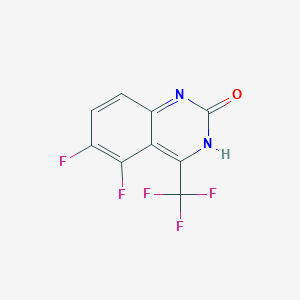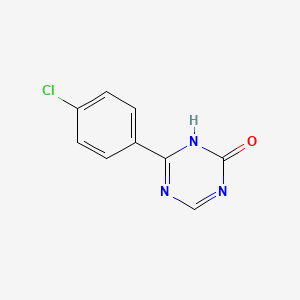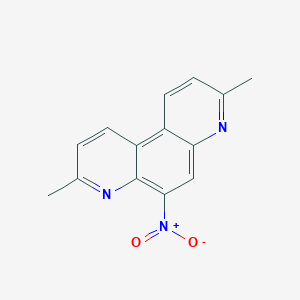
3,8-Dimethyl-5-nitro-4,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-5-nitro-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline compounds are known for their ability to form strong complexes with metal ions, making them valuable in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5-nitro-4,7-phenanthroline typically involves the nitration of 3,8-dimethyl-4,7-phenanthroline. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dimethyl-5-nitro-4,7-phenanthroline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,8-dimethyl-5-amino-4,7-phenanthroline .
Aplicaciones Científicas De Investigación
3,8-Dimethyl-5-nitro-4,7-phenanthroline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-5-nitro-4,7-phenanthroline involves its interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can participate in various chemical reactions. In biological systems, these complexes can interfere with metal-dependent enzymes and processes, leading to antimicrobial effects . The nitro group also plays a role in its activity, as it can be reduced to form reactive intermediates that further enhance its biological effects .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the additional functional groups that enhance reactivity.
4,7-Dimethyl-1,10-phenanthroline: Similar structure but without the nitro group, leading to different chemical and biological properties.
5-Nitro-1,10-phenanthroline: Contains a nitro group but lacks the methyl groups, affecting its overall reactivity and applications.
Uniqueness: The presence of these groups allows for more diverse chemical reactions and interactions with metal ions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
116142-49-5 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3,8-dimethyl-5-nitro-4,7-phenanthroline |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3 |
Clave InChI |
LWMNAZAATBKOHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
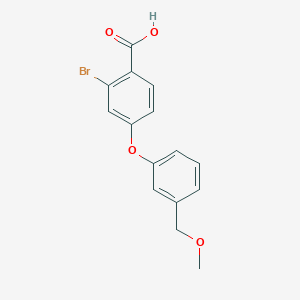


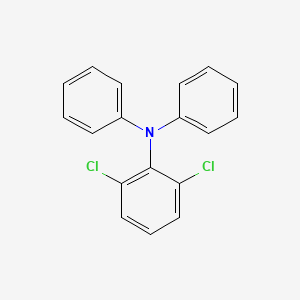
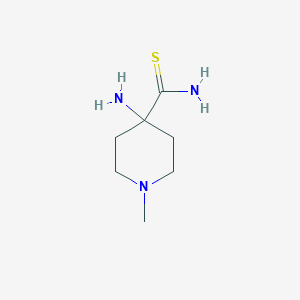
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
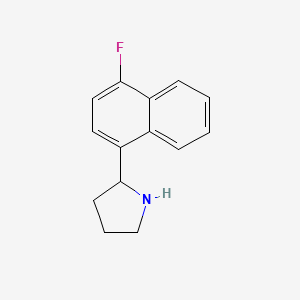
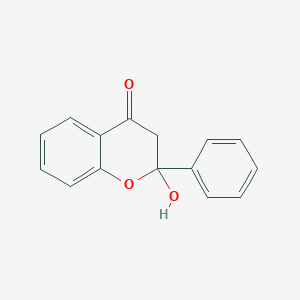
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
